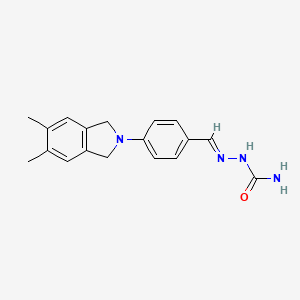

![molecular formula C20H13F2N3O2S B5506678 3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)

3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives similar to the compound , are often synthesized through multi-step processes involving the condensation of appropriate precursors. For instance, compounds like 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one have been synthesized and characterized, showcasing the versatility of thienopyrimidinone chemistry (Glidewell et al., 2003). Other methods include one-pot syntheses, which offer efficient routes to heterocyclic compounds, as demonstrated by Özdemir et al. (2015), who investigated the structural and spectroscopic characteristics of related compounds (Özdemir et al., 2015).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is often elucidated using X-ray crystallography, DFT calculations, and spectroscopic methods such as FT-IR, NMR, and UV-Vis spectroscopy. These techniques help in understanding the geometry, electronic structure, and intermolecular interactions, which are crucial for their chemical behavior and potential applications. For example, the work by Özdemir et al. highlights the use of these methods to characterize the molecular structure of pyrimidinone derivatives, providing insights into their geometric and electronic features (Özdemir et al., 2015).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones participate in various chemical reactions, including benzylation, nitrosation, and condensation with aromatic amines, which alter their chemical structure and properties. These reactions can lead to polymorphism, as seen in compounds synthesized by Glidewell et al., where different polymorphic forms were obtained under varying conditions, demonstrating the compound's versatile chemical reactivity (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the polymorphic forms studied by Glidewell et al. have different physical properties due to variations in their crystalline structures, which affect their intermolecular interactions and stability (Glidewell et al., 2003).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been explored within the domain of antimicrobial activity. Abdel-Gawad et al. (2003) synthesized 2-Benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones, which, through their structural similarity to thieno[2,3-d]pyrimidin-4(3H)-one derivatives, exhibited significant in vitro antimicrobial activity against bacterial and fungal strains when compared with reference compounds such as Ampicillin, Trivid, and Claforan. This highlights the potential utility of thieno[2,3-d]pyrimidine derivatives in antibacterial and antifungal applications (Abdel-Gawad et al., 2003).

Antioxidant and Enzyme Inhibition

La Motta et al. (2007) investigated 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives for their activity as aldose reductase inhibitors, demonstrating activity levels in the micromolar/submicromolar range. These findings suggest the relevance of thieno[2,3-d]pyrimidine derivatives in developing selective enzyme inhibitors with antioxidant properties, potentially useful in managing complications related to diabetes (La Motta et al., 2007).

Polymer Synthesis

Butt et al. (2005) explored the synthesis of new aromatic polyimides using derivatives that include thieno[2,3-d]pyrimidine structures, indicating the compound's utility in the development of materials with enhanced thermal stability and specific physical properties suitable for high-performance applications (Butt et al., 2005).

Dual Inhibitor Development

Gangjee et al. (2008) synthesized compounds with the thieno[2,3-d]pyrimidine scaffold that exhibited potent dual inhibition against human thymidylate synthase and dihydrofolate reductase, presenting a promising approach for cancer therapy by targeting two critical enzymes simultaneously (Gangjee et al., 2008).

Corrosion Inhibition

Hou et al. (2019) demonstrated that pyrimidine derivatives, including structures similar to 3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, serve as effective corrosion inhibitors for mild steel in acidic solutions. These findings underscore the potential for such compounds in protecting industrial materials from corrosion, thereby extending their operational lifespan (Hou et al., 2019).

Safety and Hazards

As for the safety and hazards associated with this compound, Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . Therefore, specific safety and hazard information may not be readily available.

Eigenschaften

IUPAC Name |

3-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O2S/c21-20(22)27-16-9-5-4-8-14(16)10-24-25-12-23-18-17(19(25)26)15(11-28-18)13-6-2-1-3-7-13/h1-12,20H/b24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOBALGHMGGHQC-YSURURNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=CC=C4OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=CC=C4OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)

![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)